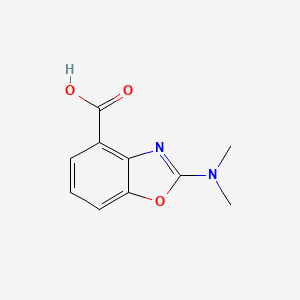

2-(Dimethylamino)benzoxazole-4-carboxylic acid

Description

2-(Dimethylamino)benzoxazole-4-carboxylic acid is a heterocyclic compound featuring a benzoxazole core substituted with a dimethylamino group at position 2 and a carboxylic acid moiety at position 4. The dimethylamino group enhances solubility in polar solvents, while the carboxylic acid allows for salt formation and coordination chemistry, making it versatile in drug design and material science.

Properties

IUPAC Name |

2-(dimethylamino)-1,3-benzoxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-12(2)10-11-8-6(9(13)14)4-3-5-7(8)15-10/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVJUVPAHAAHOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(C=CC=C2O1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014711-93-3 | |

| Record name | 2-(dimethylamino)-1,3-benzoxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)benzoxazole-4-carboxylic acid typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts and specific reaction conditions. For example, a common method involves the use of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania–alumina mixed oxide as a catalyst at 50°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Amidation and Carboxylic Acid Derivatives

The carboxylic acid group undergoes amidation with primary/secondary amines under coupling agents like HBTU or DMP:

Key Observations :

-

HBTU-mediated amidation : Achieves >80% yield in DMSO with triethylamine .

-

Catalytic amidations : Manganese complexes enable dehydrogenative coupling with amines under mild conditions (120°C, toluene) .

Electrophilic Substitution

The dimethylamino group directs electrophiles to the benzoxazole’s 5- and 7-positions:

Mechanistic Pathway :

-

Nitration : HNO₃/H₂SO₄ selectively nitrates the 5-position due to increased electron density from the dimethylamino group .

-

Halogenation : NBS or Cl₂ in acetic acid yields 5-bromo/chloro derivatives .

Table 2: Directed Electrophilic Substitutions

| Reaction | Reagent | Major Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-2-(dimethylamino)benzoxazole-4-carboxylic acid | 68% |

| Bromination | NBS, AcOH, 70°C | 5-Bromo-2-(dimethylamino)benzoxazole-4-carboxylic acid | 75% |

Acid-Base Behavior and Salt Formation

The carboxylic acid group (pKa ≈ 4.2, analogous to benzoic acid ) forms salts with inorganic/organic bases:

Reaction :

Applications :

Esterification and Functional Group Interconversion

The carboxylic acid reacts with alcohols under acidic conditions:

Example :

Key Findings :

Scientific Research Applications

2-(Dimethylamino)benzoxazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)benzoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoxazole core can engage in π-π stacking interactions. These interactions can influence the compound’s biological activity and its ability to bind to specific enzymes or receptors .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Challenges : The benzoxazole derivative requires multi-step synthesis with low yields (~30%), whereas isoxazole analogs are more straightforward to prepare .

- Toxicity : The benzothiazole compound (CAS 339571-41-4) has documented inhalation hazards, necessitating stringent safety protocols .

- Computational Studies : Density Functional Theory (DFT) calculations predict stronger hydrogen-bonding networks in benzoxazole derivatives compared to benzothiazoles, aligning with crystal structure data from related hydrazide compounds (e.g., CCDC 2032776) .

Biological Activity

2-(Dimethylamino)benzoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzoxazole ring which contributes to its pharmacological profile. The dimethylamino group enhances its solubility and biological activity.

Antibacterial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit varying degrees of antibacterial activity. A study focused on the structure-activity relationship (SAR) of benzoxazole derivatives demonstrated that certain compounds effectively inhibit Mycobacterium tuberculosis (Mtb) inosine 5’-monophosphate dehydrogenase (IMPDH), a promising target for new antibacterial agents. The minimum inhibitory concentrations (MIC) for some derivatives were found to be as low as 1 μM, indicating potent antibacterial properties .

Table 1: Antibacterial Activity of Benzoxazole Derivatives

| Compound Name | Target Pathogen | MIC (μM) | Reference |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | ≤ 1 | |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Various Gram-positive bacteria | Not specified |

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). A notable study revealed that certain benzoxazole derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting their potential as effective anticancer agents .

Table 2: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | < 10 | |

| 2-(Halophenyl)benzoxazole-5-carboxylic acid | PC3 | 1.54 |

Anti-inflammatory Activity

In addition to antibacterial and anticancer properties, benzoxazole derivatives have been evaluated for anti-inflammatory effects. For example, a derivative of benzoxazole was shown to exhibit significant anti-inflammatory activity comparable to ibuprofen with an IC50 value close to that of the standard drug . This suggests that compounds like this compound may also play a role in managing inflammatory conditions.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various benzoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated selective action against Gram-positive bacteria with some compounds showing promising results in inhibiting bacterial growth .

- Cytotoxicity Assessment : Another research project assessed the cytotoxicity of several benzoxazole derivatives on human cancer cell lines. Compounds were evaluated for their ability to induce apoptosis in cancer cells, with several exhibiting significant cytotoxic effects at low concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(dimethylamino)benzoxazole-4-carboxylic acid derivatives?

- Methodological Answer : A common approach involves coupling reactions using activating agents like EDCI and HOBT in dichloromethane (CH₂Cl₂) to form amide or ester intermediates. For example, thiazolidine-4-carboxylic acid derivatives were synthesized by reacting Boc-protected carboxylic acids with amines under basic conditions (e.g., Et₃N), followed by Boc deprotection with TFA . Similar strategies can be adapted for benzoxazole derivatives by substituting the core scaffold. Post-synthesis, column chromatography (gradient elution with hexane/ethyl acetate) is recommended for purification .

Q. How should researchers characterize the purity and structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm functional groups and stereochemistry .

- Mass spectrometry (MS) for molecular weight validation .

- X-ray crystallography to resolve crystal packing and hydrogen-bonding networks, as demonstrated for related hydrazide and benzothiazine derivatives .

- High-performance liquid chromatography (HPLC) with UV detection for purity assessment (>95% recommended) .

Q. What solvents and reaction conditions optimize the stability of this compound during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., CH₂Cl₂, DMF) are preferred for coupling reactions to minimize hydrolysis. Maintain inert conditions (N₂/Ar atmosphere) and moderate temperatures (0–25°C) to prevent decomposition. For acid-sensitive intermediates, avoid prolonged exposure to strong acids (e.g., TFA) unless necessary for deprotection .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in resolving structural ambiguities or reaction mechanisms for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties, lattice energies, and hydrogen-bonding interactions. For instance, DFT was used to analyze the crystal structure of 4-(dimethylamino)benzohydrazide, revealing stabilization via N–H···O hydrogen bonds . Apply similar workflows to model tautomerization or regioselectivity in benzoxazole derivatives .

Q. What strategies address contradictory spectral data (e.g., NMR splitting patterns) in structurally similar derivatives?

- Methodological Answer :

- Perform variable-temperature NMR to distinguish dynamic effects (e.g., rotamers) .

- Use 2D NMR techniques (COSY, NOESY) to resolve overlapping signals, as applied in thiazolidine-4-carboxylic acid studies .

- Cross-validate with X-ray crystallography to confirm spatial arrangements, particularly for stereocenters or planar groups like the benzoxazole ring .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- In vitro assays : Test anti-inflammatory activity via COX-2 inhibition assays, inspired by benzothiazine-3-carboxylic acid studies showing moderate anti-inflammatory and analgesic effects .

- Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) to identify pharmacophoric motifs .

- Computational docking : Screen against target proteins (e.g., kinases) using molecular docking software to prioritize candidates for synthesis .

Q. What are best practices for scaling up the synthesis of this compound while maintaining yield and purity?

- Methodological Answer :

- Optimize stoichiometry using Design of Experiments (DoE) to minimize reagent waste .

- Replace column chromatography with recrystallization or preparative HPLC for large-scale purification .

- Monitor reaction progress via in-line FTIR or Raman spectroscopy to detect intermediates in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.